molecular formula C11H14BrNO4S B6661525 2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid

2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid

Cat. No.: B6661525
M. Wt: 336.20 g/mol
InChI Key: NTAVZWBZALOLJE-UHFFFAOYSA-N
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Description

2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl-methylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid typically involves multiple steps. One common method includes the bromination of 3-methylphenyl compounds followed by sulfonylation and subsequent amination. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-3-methylphenyl)sulfonyl-methylamino]propanoic acid
  • 2-[(2-Fluoro-3-methylphenyl)sulfonyl-methylamino]propanoic acid
  • 2-[(2-Iodo-3-methylphenyl)sulfonyl-methylamino]propanoic acid

Uniqueness

Compared to its analogs, 2-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.

Properties

IUPAC Name

2-[(2-bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7-5-4-6-9(10(7)12)18(16,17)13(3)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVZWBZALOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N(C)C(C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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